molecular formula C9H14O3 B13891802 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one CAS No. 119322-99-5

2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one

Cat. No.: B13891802
CAS No.: 119322-99-5
M. Wt: 170.21 g/mol
InChI Key: HWPXDBBVCANLFT-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one is a chemical reagent of significant interest in advanced organic synthesis. As a variant of the well-documented 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, this compound serves as a versatile and protected precursor for the generation of β-dicarbonyl compounds and other complex molecular architectures. Compounds of this class are valued for their role as synthetic building blocks, facilitating the preparation of various heterocyclic systems, including pyrrole amides and dihydropyrimidinones, which are crucial scaffolds in medicinal chemistry and drug discovery research. The tert-butyl substituent in its structure may influence its steric and electronic properties, potentially offering enhanced selectivity in synthetic applications. When heated, analogous dioxin-4-ones are known to undergo thermal decomposition to release reactive ketene intermediates, such as acetylketene, which can be trapped in situ with various nucleophiles like isocyanates or cyanamides to form 1,3-oxazine derivatives. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, noting that similar compounds are classified as flammable liquids and can cause serious eye irritation.

Properties

IUPAC Name

2-tert-butyl-6-methyl-1,3-dioxin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPXDBBVCANLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229264
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119322-99-5
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119322-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

  • The synthesis typically starts from appropriately substituted hydroxy acids or keto acids, which undergo cyclization and ring-closure reactions to form the 1,3-dioxin-4-one core.
  • Protective group chemistry is often employed to manage reactive functional groups during intermediate steps.
  • Acid catalysis and controlled temperature conditions are critical to achieving high yields and selectivity.

Detailed Synthetic Procedure (Based on Patent WO1998004543A1 and Related Patents)

  • Starting Materials : Substituted hydroxy acids such as 6-cyano-3,5-dihydroxyhexanoate derivatives or 2,6-dihydroxybenzoic acid derivatives.
  • Cyclization and Protection : The hydroxy acid is reacted with ketones or carbonyl compounds in the presence of acid catalysts (e.g., methanesulfonic acid) and solvents like acetone or 2,2-dimethoxypropane to form cyclic acetals or dioxinone rings.
  • Temperature Control : Reactions are maintained at low temperatures, often between -93°C and -85°C initially, then allowed to warm to room temperature for completion.
  • Workup : The reaction mixture is quenched with acetic acid, concentrated by vacuum distillation, and subjected to solvent washes (e.g., ethyl acetate, methanol, water) to purify the product.
  • Yield Optimization : Repeated concentration and redissolution steps enhance purity and yield.

Example Synthesis (Summarized from Patent CA2194080C)

  • A 2,6-dihydroxybenzoic acid derivative is reacted with a carbonyl compound in the presence of thionyl chloride and catalytic dimethylaminopyridine in solvents such as tetrahydrofuran or dimethylformamide at 0–25°C for 4–6 hours.
  • The intermediate cyclic acetal is formed and then reacted with protecting agents to stabilize the ketone group.
  • Subsequent reaction with pyrimidine derivatives in the presence of bases like potassium carbonate at 50–80°C for 3–5 hours yields the target dioxinone compound.
  • The process may involve isolation or direct use of intermediates without isolation for subsequent steps.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Solvent Notes
Cyclization Hydroxy acid + 2,2-dimethoxypropane + methanesulfonic acid Room temp (20–25°C) 2 hours Acetone, 2,2-dimethoxypropane Acid-catalyzed ring closure
Low-temp reaction Tertiary-butyl acetate and reactants -93°C to -85°C 5 hours + 10 hours at RT Tertiary-butyl acetate Controlled cooling for selectivity
Quenching Acetic acid addition Room temp - - Reaction quench
Workup Vacuum distillation, solvent washes - - Methanol, ethyl acetate, water Purification steps
Protection Reaction with ketone protecting agents 0–25°C 4–6 hours THF, DMF, or similar Protect ketone functionality
Final coupling With pyrimidine derivatives + base 50–80°C 3–5 hours Various solvents Base-mediated substitution

Analytical Data and Yields

  • The synthetic procedures yield the target compound as an oil or solid depending on purification.
  • Yields reported in related processes range from 85% to 95% for intermediate steps, with final yields depending on isolation and purification methods.
  • Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Table: Preparation Parameters vs. Related Compounds

Parameter This compound 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Related)
Molecular Formula C9H14O3 C7H10O3
Molecular Weight 170.21 g/mol 142.15 g/mol
Key Starting Material Substituted hydroxy acids 2,2-Dimethyl ketone derivatives
Typical Reaction Temp -93°C to 80°C (multi-step) ~25°C to 80°C
Catalysts Methanesulfonic acid, bases (K2CO3) Acid catalysts, bases
Yield Range 85–95% (intermediates) Comparable yields reported
Purification Vacuum distillation, solvent washes Similar solvent extraction

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group.

    Substitution: The compound can participate in substitution reactions, where the substituents on the dioxin ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Various substituted dioxin-4-one derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one":

Basic Information:

  • CAS Registry Number: 107289-20-3
  • Molecular Formula: C9H14O3C_9H_{14}O_3
  • Molecular Weight: 170.21
  • Other Names: Several variations of the name exist, including "(2R)-2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one" and "(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one" .

Properties:

  • Melting Point: 48.5 °C

Identifications:

  • InChI: InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3/t8-/m1/s1
  • InChIKey: HWPXDBBVCANLFT-MRVPVSSYSA-N
  • SMILES: CC1=CC(=O)OC@@HC(C)(C)C

Applications:
The search results do not specify particular applications of this compound. However, they do provide information on the applications of a related compound, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one :

  • As a Diketene Equivalent: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be used in place of diketene in many reactions and serves as a transportable form of diketene, especially where the transportation of diketene is restricted .
  • Synthesis of Pyrimidinones: It is used in the synthesis of dihydropyrimininones as picomolar sodium iodide symporter inhibitors .
  • Synthesis of Resorcinol Amide: It is used in the synthesis of resorcinol amide Hsp90 Inhibitor AT13387 .
  • Synthesis of Acetylketene: It is used in the synthesis of acetylketene by flash pyrolysis . When heated above 120°C, it generates unstable acetylketene and acetone . The acetylketene can then undergo condensation with isocyanates, arylcyanates, or substituted cyanamides to produce 1,3-oxazine derivatives .
  • Preparation of Compounds: It can be used for the preparation of a variety of compounds that are not accessible from diketene . It reacts with alcohols and amines to yield acetoacetates and acetoacetamides, respectively .

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one derivatives involves their interaction with specific molecular targets. For example, as topoisomerase I inhibitors, these compounds interfere with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is crucial for their anti-cancer activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 2-(1,1-dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound - C₁₀H₁₄O₃ 184.22 2-tert-butyl, 6-methyl Chiral reagent for asymmetric synthesis
6-Methoxy-2,2-dimethyl-1,3-benzodioxin-4-one 82944-21-6 C₁₀H₁₀O₄ 194.18 6-methoxy, benzodioxin ring Intermediate in pharmaceutical synthesis; altered aromaticity affects reactivity
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-4H-1,3-dioxin-4-one 136801-74-6 C₁₄H₁₄O₄ 246.26 6-(2-oxo-2-phenylethyl) Higher molecular weight; potential use in polymer additives
6-Ethyl-2,2-dimethyl-1,3-dioxin-4-one 72324-46-0 C₈H₁₂O₃ 156.18 6-ethyl Lower steric bulk; used in simpler enolate reactions
6-(Hydroxymethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one 128766-63-2 C₇H₁₀O₄ 158.15 6-hydroxymethyl Enhanced polarity for aqueous-phase reactions
6-[(1E)-13-Hydroxy-1-tetradecenyl]-2,2-dimethyl-4H-1,3-dioxin-4-one 881035-62-7 C₂₀H₃₄O₄ 338.48 6-long-chain alkenyl Used in lipid-like molecules or surfactants

Biological Activity

2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one, commonly referred to as TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one), is a compound of significant interest due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of the literature.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • Solubility : Insoluble in water
  • Melting Point : 12–13 °C
  • Boiling Point : ~275 °C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TMD. It has been shown to exhibit activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

TMD has demonstrated cytotoxic effects in various cancer cell lines. Research indicates that it induces apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. For instance, in vitro studies have shown that TMD can reduce cell viability in human cancer cells by triggering mitochondrial dysfunction and increasing reactive oxygen species (ROS) production.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a potential role in managing inflammatory diseases.

The biological activity of TMD is primarily attributed to its ability to interact with specific biological targets. For example:

  • Enzyme Inhibition : TMD acts as an allosteric modulator for certain enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.
  • Reactive Oxygen Species Modulation : By influencing ROS levels, TMD can affect cellular signaling pathways that regulate growth and apoptosis.

Case Study 1: Antimicrobial Activity Against Staphylococcus aureus

In a controlled study, TMD was tested against Staphylococcus aureus strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The study concluded that TMD's mechanism includes membrane disruption and interference with cellular respiration.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of TMD on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed a dose-dependent decrease in cell viability with IC50 values ranging from 20 µM to 35 µM. Apoptotic markers were assessed using flow cytometry, confirming the induction of apoptosis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureus>50 µg/mLSignificant growth inhibition
CytotoxicMCF-720–35 µMDose-dependent decrease in viability
Anti-inflammatoryMacrophage cell line10–100 µg/mLReduced cytokine production

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted diketones or ester derivatives under acidic or thermal conditions. For example, tert-butyl groups may require protection/deprotection steps to avoid steric hindrance during ring formation. Optimization involves varying catalysts (e.g., p-toluenesulfonic acid), solvents (anhydrous toluene), and temperature gradients (reflux vs. microwave-assisted heating). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via 1H^1H-NMR and LC-MS are critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., tert-butyl at C2 and methyl at C6). Discrepancies in coupling constants or integration ratios may arise from conformational isomers or impurities. Cross-validation using 2D-NMR (COSY, HSQC) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) resolves ambiguities .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% threshold. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring via TLC or GC-MS. Hygroscopicity and photodegradation risks necessitate storage in amber vials under inert gas (argon) .

Advanced Research Questions

Q. What computational approaches are recommended to study the reactivity and electronic properties of this dioxin derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), electrophilic sites, and reaction pathways. Molecular dynamics simulations assess solvent interactions. QSAR models correlate substituent effects (e.g., tert-butyl’s steric bulk) with biological activity or environmental persistence .

Q. How can conflicting data on the compound’s environmental fate be systematically addressed?

  • Methodological Answer : Contradictions in biodegradation rates or partition coefficients (log P) require multi-method validation. For example, combine laboratory hydrolysis studies (pH 4–9 buffers, LC-MS monitoring) with field soil microcosm experiments. Use EPA EPISuite software to predict persistence and bioaccumulation, then compare with empirical data .

Q. What experimental designs are suitable for investigating the compound’s interaction with biological targets?

  • Methodological Answer : Employ SPR (Surface Plasmon Resonance) for binding affinity screening against proteins (e.g., cytochrome P450 enzymes). Follow with in vitro cytotoxicity assays (MTT assay on HepG2 cells) and in silico docking (AutoDock Vina) to identify binding pockets. Dose-response curves and Schild regression analysis quantify potency .

Q. How can researchers design a study to resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility)?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination (heating rate 10°C/min, N2_2 atmosphere). Solubility is measured via shake-flask method in buffers (pH 1.2–7.4) and organic solvents. Validate results against DIPPR Project 801 database entries and publish in peer-reviewed journals to establish consensus .

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